Aplithianine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplithianine A is an alkaloid isolated from the marine tunicate Aplidium species. This compound has garnered attention due to its potent inhibitory activity against several serine/threonine kinases, including protein kinase A catalytic subunit PKAcα. It has been shown to form complexes with the DNAJB1-PRKACA oncogenic fusion protein, making it a promising candidate for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aplithianine A can be synthesized through a four-step total synthesis process. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The process includes the formation of key intermediates and their subsequent transformation into this compound .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthetic route developed for laboratory-scale production can be adapted for larger-scale synthesis. This involves optimizing reaction conditions, scaling up the process, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Aplithianine A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in this compound.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Aplithianine A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying kinase inhibition and developing new synthetic methodologies.
Biology: The compound’s ability to inhibit specific kinases makes it useful for investigating cellular signaling pathways and their roles in various biological processes.
Medicine: this compound’s inhibitory activity against oncogenic fusion proteins positions it as a potential therapeutic agent for cancer treatment, particularly in targeting kinase-related pathways.
Industry: The compound’s unique properties can be harnessed for developing new drugs and therapeutic agents.
Mechanism of Action
Aplithianine A exerts its effects by inhibiting the catalytic activity of protein kinase A and other serine/threonine kinases. It competitively binds to the ATP pocket of these kinases, preventing their phosphorylation activity. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Aplithianine B: Another alkaloid isolated from the same marine tunicate, showing similar inhibitory activity against kinases.
Staurosporine: A well-known kinase inhibitor with a broad spectrum of activity.
Hymenialdisine: A marine-derived compound with kinase inhibitory properties.
Uniqueness of Aplithianine A: this compound stands out due to its selective inhibition of specific serine/threonine kinases and its ability to form complexes with oncogenic fusion proteins. This selectivity and unique binding properties make it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C13H13N7S |
---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
6-(3-methylimidazol-4-yl)-4-(7H-purin-6-yl)-2,3-dihydro-1,4-thiazine |
InChI |
InChI=1S/C13H13N7S/c1-19-8-14-4-9(19)10-5-20(2-3-21-10)13-11-12(16-6-15-11)17-7-18-13/h4-8H,2-3H2,1H3,(H,15,16,17,18) |
InChI Key |
IEDDDZFQZKDRBJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CN(CCS2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.